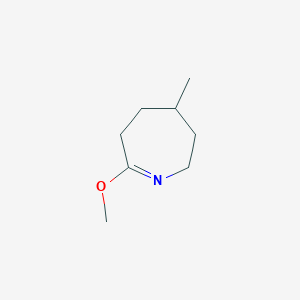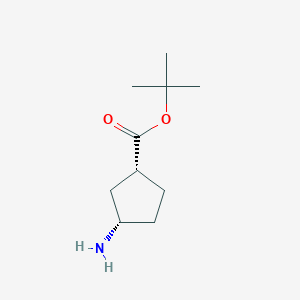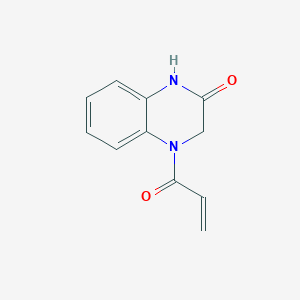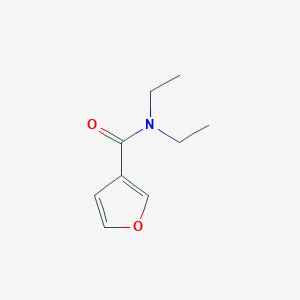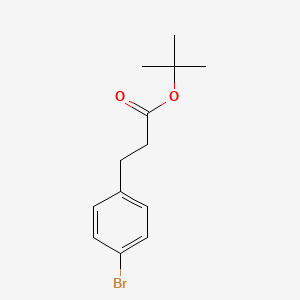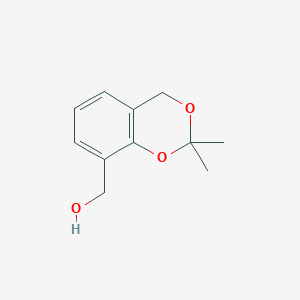
(2,2-dimethyl-2,4-dihydro-1,3-benzodioxin-8-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-dimethyl-2,4-dihydro-1,3-benzodioxin-8-yl)methanol, commonly referred to as DMBD, is an aromatic heterocyclic compound that has been used in a variety of scientific research applications. DMBD is a versatile compound with a wide range of applications in areas such as drug discovery, pharmaceuticals, and biochemistry. It has been used to study the mechanism of action of drugs, to understand biochemical and physiological effects, and to develop new drugs and therapies.
Applications De Recherche Scientifique
DMBD has been used in a variety of scientific research applications. It has been used to study the mechanism of action of drugs, to understand biochemical and physiological effects, and to develop new drugs and therapies. It has also been used in the synthesis of other compounds, such as dyes, catalysts, and enzyme inhibitors. In addition, DMBD has been used in the synthesis of natural products and in the development of new drugs.
Mécanisme D'action
The mechanism of action of DMBD is not fully understood. It is believed to interact with proteins, enzymes, and other molecules in the body, resulting in changes in their activity. It is also believed to interact with receptors in the body, resulting in changes in their activity. In addition, DMBD has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which may be involved in the synthesis of various inflammatory mediators.
Biochemical and Physiological Effects
DMBD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of various inflammatory mediators, such as cyclooxygenase and lipoxygenase. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. In addition, DMBD has been shown to have antioxidant properties, which may be beneficial for the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DMBD in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of scientific research applications. It is also relatively easy to synthesize and is relatively stable, making it suitable for use in long-term experiments. However, there are some limitations to the use of DMBD in laboratory experiments. It is a relatively toxic compound and should be handled with care. In addition, DMBD is relatively expensive, making it unsuitable for large-scale experiments.
Orientations Futures
The future of DMBD is promising. It has a wide range of applications in areas such as drug discovery, pharmaceuticals, and biochemistry. It has already been used to study the mechanism of action of drugs, to understand biochemical and physiological effects, and to develop new drugs and therapies. In addition, DMBD has been used in the synthesis of other compounds, such as dyes, catalysts, and enzyme inhibitors. In the future, DMBD could be used to further study the biochemical and physiological effects of drugs and to develop new drugs and therapies. It could also be used in the synthesis of natural products and in the development of new drugs.
Méthodes De Synthèse
The synthesis of DMBD is a multi-step process involving several organic reactions. The starting material is usually a benzene derivative, such as anisole, which is reacted with a Grignard reagent to form the desired product. The Grignard reagent is then reacted with a suitable oxidizing agent, such as nitric acid, to form the desired product. The reaction is then quenched with water and the product is isolated by chromatography or distillation.
Propriétés
IUPAC Name |
(2,2-dimethyl-4H-1,3-benzodioxin-8-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2)13-7-9-5-3-4-8(6-12)10(9)14-11/h3-5,12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWWGQBRFOVXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C(=CC=C2)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-8-(hydroxymethyl)benzo-1,3-dioxin | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)

![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)


